3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline
Overview
Description
“3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline” is a chemical compound that belongs to the family of cyclohexylamines. It has a CAS Number of 1218627-81-6 and a molecular weight of 261.41 . The IUPAC name for this compound is N-(2-isopropyl-5-methylcyclohexyl)-3-methoxyaniline .
Molecular Structure Analysis
The InChI code for “3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline” is 1S/C17H27NO/c1-12(2)16-9-8-13(3)10-17(16)18-14-6-5-7-15(11-14)19-4/h5-7,11-13,16-18H,8-10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis and Characterization
- A study on the synthesis and characterization of various substituted acyl thiourea compounds, including those derived from cyclohexanecarbonyl isothiocyanate and primary amines like 2-methyl aniline, provides insight into the structural and chemical properties of such compounds (Haribabu et al., 2015).
Applications in Tuberculosis and Cancer Research
- In the context of tuberculosis and cancer research, in silico molecular docking studies involving compounds synthesized from cyclohexanecarbonyl isothiocyanate and various primary amines (including 2-methyl aniline) have been performed. These studies target enzymes like DprE1 and HSP90, relevant to tuberculosis and cancer respectively (Haribabu et al., 2015).
Antimicrobial Activity
- Research has shown that certain synthesized aniline derivatives exhibit significant antimicrobial activities. For instance, studies on 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains (Kavitha et al., 2016).
Drug Development for Cancer Treatment
- Research on the development of combretastatin-A-4 derivatives, such as DAT-230, a compound closely related to aniline derivatives, shows promise in cancer treatment. DAT-230, for example, has demonstrated anti-tumor activity by inducing microtubule de-polymerization and apoptosis in human gastric adenocarcinoma cells (Qiao et al., 2013).
Development of Fluorescent Sensors
- A novel fluorescent sensor for aluminum(III) ions, (E)-4-Methoxy-N-((8-methylquionline-2yl)methylene)aniline, was synthesized and characterized, demonstrating potential applications in detecting aluminum concentrations in biological systems (Tian et al., 2015).
properties
IUPAC Name |
3-methoxy-N-(5-methyl-2-propan-2-ylcyclohexyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-12(2)16-9-8-13(3)10-17(16)18-14-6-5-7-15(11-14)19-4/h5-7,11-13,16-18H,8-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRENWCVRVNPBPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)NC2=CC(=CC=C2)OC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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